molecular formula C23H22ClNO2 B4171888 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide

2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide

Cat. No.: B4171888
M. Wt: 379.9 g/mol
InChI Key: MNGCBLYRXGOOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide, also known as BDP or Bezafibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are drugs that are used to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. BDP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide exerts its pharmacological effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. This compound is a PPAR alpha and PPAR gamma agonist, which means that it activates these receptors and modulates the expression of their target genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol. This compound also improves insulin sensitivity, reduces inflammation, and inhibits cell proliferation. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. This compound is also relatively inexpensive and has a good safety profile. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, this compound can interact with other drugs and compounds, which can affect its pharmacological effects.

Future Directions

There are several future directions for research on 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. This compound has been shown to have beneficial effects on lipid and glucose metabolism, which may make it a useful drug for these conditions. Finally, this compound may have potential as an anti-cancer drug. Further research is needed to determine its efficacy and safety in various cancer types.

Scientific Research Applications

2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have hypolipidemic, hypoglycemic, anti-inflammatory, and anti-cancer properties. This compound has been used to treat hyperlipidemia, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. It has also been investigated for its potential use in the treatment of various cancers, including breast, colon, and prostate cancer.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-phenylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-15-13-16(2)22(21(24)14-15)25-23(26)17(3)27-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14,17H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGCBLYRXGOOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.